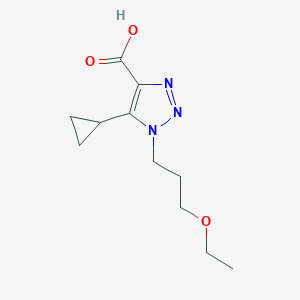

5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18236961

Molecular Formula: C11H17N3O3

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3O3 |

|---|---|

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | 5-cyclopropyl-1-(3-ethoxypropyl)triazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H17N3O3/c1-2-17-7-3-6-14-10(8-4-5-8)9(11(15)16)12-13-14/h8H,2-7H2,1H3,(H,15,16) |

| Standard InChI Key | IUEPXPAIBWYKCK-UHFFFAOYSA-N |

| Canonical SMILES | CCOCCCN1C(=C(N=N1)C(=O)O)C2CC2 |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s core structure consists of a 1,2,3-triazole ring substituted at the 1- and 5-positions. The 1-position is occupied by a 3-ethoxypropyl chain (), while the 5-position features a cyclopropyl group. The carboxylic acid moiety at the 4-position introduces polarity, enhancing solubility and enabling further derivatization.

Conformational Analysis

X-ray crystallographic data from analogous triazole derivatives reveal that bulky substituents, such as cyclopropyl groups, induce significant steric hindrance. For example, in 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, the dihedral angle between the triazole and aryl rings reaches 87.77° due to cyclopropyl-aryl interactions . Similar steric effects likely influence the conformation of 5-cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid, potentially impacting its binding to biological targets.

Electronic Properties

The electron-withdrawing carboxylic acid group and electron-donating ethoxypropyl chain create a polarized electronic environment. Density functional theory (DFT) calculations on related compounds indicate that such polarization stabilizes intermolecular interactions, including hydrogen bonding and π-π stacking .

Synthesis and Optimization

Click Chemistry Approaches

The synthesis of 5-cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method ensures high regioselectivity (yielding 1,4-disubstituted triazoles) and efficiency under mild conditions.

Key Steps

-

Precursor Preparation: Methyl 3-cyclopropyl-3-oxopropanoate reacts with 3-ethoxypropyl azide to form the triazole intermediate.

-

Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using aqueous base.

Catalytic Enhancements

Copper(I) catalysts, such as CuI or CuSO/sodium ascorbate, accelerate the reaction while minimizing byproducts. Recent advances have explored heterogeneous catalysts to improve recyclability and reduce metal contamination.

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: and NMR spectra confirm regiochemistry and purity. The cyclopropyl protons resonate as distinct multiplets near δ 1.0–1.5 ppm .

-

IR Spectroscopy: Stretching vibrations for the carboxylic acid ( ~1700 cm) and triazole ring ( ~1600 cm) are characteristic.

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds reveals supramolecular architectures stabilized by N–H⋯N and C–H⋯O hydrogen bonds. These interactions often form dimers or ribbons, influencing solubility and crystallinity .

Comparison with Structural Analogues

Research Gaps and Future Directions

Despite promising preliminary data, the pharmacological profile of 5-cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid remains underexplored. Priority areas include:

-

Mechanistic Studies: Elucidating molecular targets in pathogenic organisms.

-

Derivatization: Optimizing solubility and bioavailability through ester or amide prodrugs.

-

In Vivo Efficacy: Evaluating pharmacokinetics and toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume